molecular formula C21H25ClN2O2 B5208710 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide

1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide

Cat. No. B5208710
M. Wt: 372.9 g/mol
InChI Key: WODYHMUTKSYVDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide, also known as ML204, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized by a research group at Emory University in 2011. Since then, ML204 has been studied extensively for its potential applications in various fields, including neuroscience, cardiovascular disease, and cancer research.

Mechanism of Action

1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide selectively inhibits Kv1.3 channels by binding to a specific site on the channel protein. This binding prevents the channel from opening, thereby reducing the flow of potassium ions across the cell membrane. This, in turn, reduces the activation of T lymphocytes, leading to a decrease in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It reduces the proliferation and activation of T lymphocytes, leading to a decrease in the production of pro-inflammatory cytokines. It also reduces the migration of T lymphocytes across the blood-brain barrier, which has potential therapeutic benefits in multiple sclerosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is its selectivity for Kv1.3 channels. This allows for specific inhibition of T lymphocytes without affecting other cell types. However, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has some limitations in lab experiments. It has poor solubility in aqueous solutions, which can limit its use in some assays. It also has a relatively short half-life, which may require frequent dosing in some experiments.

Future Directions

1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has potential applications in various fields of research, including neuroscience, cardiovascular disease, and cancer research. Some future directions for the use of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide include:
1. Investigating the potential therapeutic benefits of Kv1.3 inhibition in other autoimmune diseases, such as type 1 diabetes and lupus.
2. Studying the role of Kv1.3 channels in neurological disorders, such as epilepsy and Alzheimer's disease.
3. Exploring the potential use of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide as a therapeutic agent in cardiovascular disease, such as hypertension and heart failure.
4. Investigating the potential anti-tumor effects of Kv1.3 inhibition in cancer research.
In conclusion, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide is a small molecule inhibitor that has been widely used in scientific research. Its selective inhibition of Kv1.3 channels has potential therapeutic benefits in various fields of research. Future research should focus on investigating the potential applications of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide in other areas of research and exploring its mechanism of action in greater detail.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide involves several steps of chemical reactions, including the condensation of 2-chlorobenzaldehyde with 4-methoxybenzylamine to form the intermediate 1-(2-chlorobenzyl)-N-(4-methoxybenzyl) piperidine. This intermediate is then reacted with ethyl chloroformate and triethylamine to form the final product, 1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(4-methoxybenzyl)-4-piperidinecarboxamide has been widely used in scientific research as a selective inhibitor of the voltage-gated potassium channel Kv1.3. This channel is highly expressed in T lymphocytes, and its inhibition has been shown to have potential therapeutic benefits in various autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O2/c1-26-19-8-6-16(7-9-19)14-23-21(25)17-10-12-24(13-11-17)15-18-4-2-3-5-20(18)22/h2-9,17H,10-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODYHMUTKSYVDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

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